Phenothiazine-10-acetic acid

Übersicht

Beschreibung

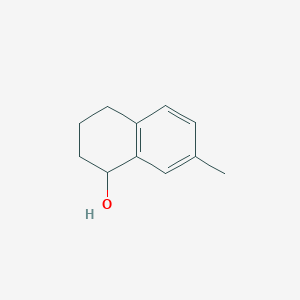

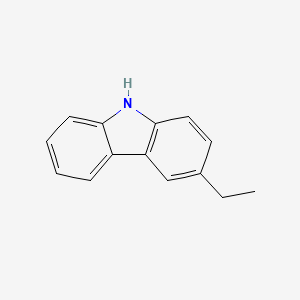

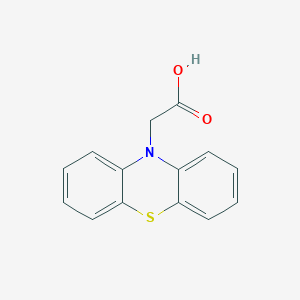

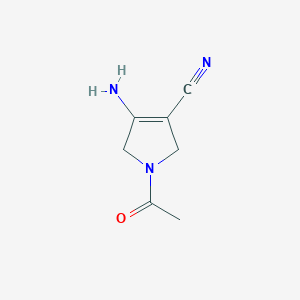

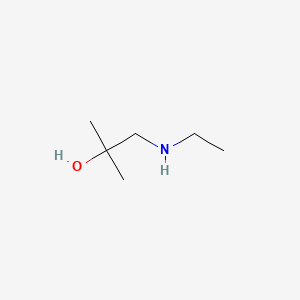

Phenothiazine-10-acetic acid is a chemical compound with the linear formula C14H11NO2S . It has a molecular weight of 257.31 . It is used as a versatile building block in the synthesis of complex compounds .

Synthesis Analysis

Phenothiazine derivatives are synthesized using a ring-fusion approach to extend the conjugation length of phenothiazines . This approach has led to the development of a series of novel extended phenothiazines .Molecular Structure Analysis

The molecular structure of Phenothiazine-10-acetic acid consists of a phenothiazine nucleus, which is a tricyclic thiazine compound constituted with nitrogen and sulfur heteroatom . The structure of Phenothiazine-10-acetic acid is characterized by its linear formula C14H11NO2S .Chemical Reactions Analysis

Phenothiazine derivatives exhibit intriguing photophysical and redox properties. They display reversible redox behavior and maintain a strong excited-state reduction potential . They can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation .Physical And Chemical Properties Analysis

Phenothiazine-10-acetic acid exhibits intriguing physical and chemical properties. For instance, extended phenothiazines exhibit continuous red shifts of light absorption with increasing numbers of fused rings . They also display reversible redox behavior and maintain a strong excited-state reduction potential .Wissenschaftliche Forschungsanwendungen

Photocatalytic Oxidative Coupling of Amines

Phenothiazine derivatives have been shown to be effective photocatalysts, particularly in the oxidative coupling of amines to imines. This process is significant for synthesizing various organic compounds, and Phenothiazine-10-acetic acid can play a crucial role due to its photophysical and redox properties .

Optoelectronic Applications

The electron-rich nature of sulfur and nitrogen heteroatoms in Phenothiazine-10-acetic acid makes it a valuable donor unit in the molecular engineering of highly conjugated donor–acceptor materials for optoelectronics . Its derivatives are used as hole transport materials for perovskite solar cells, leveraging their low oxidation potentials and good hole mobility .

Fluorescence and Phosphorescence

Phenothiazine-10-acetic acid derivatives can exhibit conventional fluorescence, thermally activated delayed fluorescence (TADF), and room-temperature phosphorescence (RTP). These properties are utilized in creating unique luminophores for various applications, including organic light-emitting diodes (OLEDs) .

Biological Activities

Phenothiazine derivatives, including Phenothiazine-10-acetic acid, have a broad spectrum of biological activities. They have been found to possess antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antihistaminic properties. This makes them valuable in the development of new medicinal agents .

Enzyme Inhibition

These compounds have been identified as potent enzyme inhibitors, which is crucial for the development of drugs targeting specific metabolic pathways. Phenothiazine-10-acetic acid could be modified to enhance its efficacy as an enzyme inhibitor .

Antimicrobial Agents

The structural flexibility of Phenothiazine-10-acetic acid allows for the synthesis of derivatives that can act as effective antimicrobial agents. This application is particularly relevant in the fight against drug-resistant strains of bacteria .

Anti-Tumor Activity

Research has indicated that Phenothiazine-10-acetic acid derivatives can exhibit anti-tumor activity. They can be used to develop new chemotherapy agents, potentially with fewer side effects and better targeting capabilities .

Dye-Sensitized Solar Cells (DSSCs)

Phenothiazine-10-acetic acid-based fluorescent dyes have been used in dye-sensitized solar cells (DSSCs). These dyes can improve the efficiency of DSSCs by enhancing light absorption and charge transfer processes .

Wirkmechanismus

Target of Action

Phenothiazine-10-acetic acid, a derivative of phenothiazine, primarily targets the Androgen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics. It also has a significant role in various physiological processes, including the growth and development of prostate and seminal vesicles, male fertility, and skeletal muscle development .

Mode of Action

Phenothiazine derivatives are known to exhibit low oxidation potentials with a fully reversible one-electron redox process . This suggests that Phenothiazine-10-acetic acid might interact with its targets through redox reactions, leading to changes in the cellular environment .

Biochemical Pathways

Phenothiazine derivatives have been proven to be effective photoredox catalysts for various synthetic transformations . They have been involved in reactions such as radical dehalogenations, nucleophilic alkoxylations of alkyl olefins, and photoredox catalyzed C–N and C–H/C–H cross-couplings . These reactions suggest that Phenothiazine-10-acetic acid might affect similar biochemical pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

Phenothiazine derivatives are known to exhibit good hole mobility , which might influence the bioavailability of Phenothiazine-10-acetic acid.

Result of Action

Phenothiazine derivatives have been reported to exhibit significant activities such as tranquillizer, antibacterial, antiparkinsonian, antifungal, anticancer, antiviral, anti-inflammatory, antihistaminic, anti-malarial, anti-filarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive and multidrug resistance reversal properties . These activities suggest that Phenothiazine-10-acetic acid might have similar effects.

Action Environment

The action of Phenothiazine-10-acetic acid can be influenced by various environmental factors. For instance, phenothiazine derivatives have been shown to catalyze oxidative coupling reactions of amines to imines under visible-light irradiation . This suggests that light conditions might influence the action, efficacy, and stability of Phenothiazine-10-acetic acid.

Eigenschaften

IUPAC Name |

2-phenothiazin-10-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c16-14(17)9-15-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJVFIOYSMVYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363888 | |

| Record name | Phenothiazine-10-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenothiazine-10-acetic acid | |

CAS RN |

25244-68-2 | |

| Record name | Phenothiazine-10-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1597405.png)